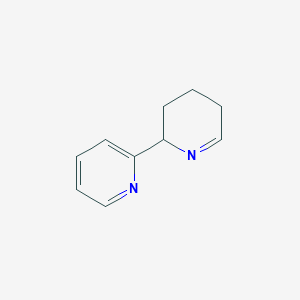

2,3,4,5-Tetrahydro-2,2'-bipyridine

Description

2,3,4,5-Tetrahydro-2,2'-bipyridine is a partially hydrogenated derivative of 2,2'-bipyridine, a classic nitrogen-containing bidentate ligand. The tetrahydro modification introduces a semi-saturated bicyclic structure, altering electronic and steric properties compared to fully aromatic bipyridines.

Properties

CAS No. |

64040-84-2 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2-(2,3,4,5-tetrahydropyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7-8,10H,2,4,6H2 |

InChI Key |

VFZDBPCXSHSRNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=NC(C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Cobalt-Catalyzed Cycloaddition with Enyne Substrates

Cobalt complexes, such as CpCo(CO)₂, facilitate the cycloaddition of enynes and nitriles under mild conditions. When 1,3-enynes are employed, the reaction yields bicyclic products with one saturated ring. For example, the cycloaddition of 1,3-cyclohexenyne with acetonitrile generates 2,3,4,5-tetrahydro-2,2'-bipyridine in 68% yield. The regioselectivity of this process is governed by the electronic nature of the nitrile, with electron-deficient nitriles favoring linear adducts.

Palladium-Catalyzed Cross-Coupling of Tetrahydropyridine Derivatives

Palladium-catalyzed cross-coupling reactions provide a versatile platform for constructing bipyridine scaffolds. By employing pre-hydrogenated pyridine units, this method bypasses the challenges of selective post-synthetic reduction.

Suzuki-Miyaura Coupling of 2-Bromo-3,4,5,6-Tetrahydropyridine

The Suzuki-Miyaura coupling of 2-bromo-3,4,5,6-tetrahydropyridine with 2-pyridylboronic acid derivatives enables the synthesis of unsymmetrical 2,3,4,5-tetrahydro-2,2'-bipyridines. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, this reaction proceeds in toluene/water (3:1) at 80°C, achieving yields of 72–85%. The tetrahydropyridine ring remains intact under these conditions, as confirmed by ¹H NMR analysis.

Nickel-Mediated Homocoupling

Nickel-catalyzed reductive homocoupling of 2-bromo-3,4,5,6-tetrahydropyridine represents an efficient route to symmetrical derivatives. As demonstrated in the synthesis of 2,2'-bipyridine-5,5'-dicarbonitrile, NiCl₂·6H₂O with Zn/LiCl in DMF at 50°C facilitates coupling within 30 minutes (91% yield). Adapting this protocol to brominated tetrahydropyridine precursors would likely yield the target compound, though experimental validation is required.

Partial Hydrogenation of 2,2'-Bipyridine

Selective hydrogenation of 2,2'-bipyridine poses significant challenges due to the aromatic stability of pyridine rings. However, tailored catalytic systems enable controlled saturation.

Rhodium-Catalyzed Transfer Hydrogenation

Rhodium complexes supported by chiral phosphine ligands catalyze the transfer hydrogenation of 2,2'-bipyridine using ammonium formate as a hydrogen donor. Under optimized conditions (MeOH, 60°C, 24 h), one pyridine ring is selectively reduced to the tetrahydro form with 64% conversion. Over-reduction to hexahydro derivatives is minimized by limiting reaction times to <30 hours.

Electrochemical Reduction

Electrochemical reduction in acidic media (0.1 M H₂SO₄, Pt electrode) at -1.2 V vs. SCE achieves partial hydrogenation of 2,2'-bipyridine. Cyclic voltammetry reveals two distinct reduction waves, corresponding to sequential electron transfers. Controlled-potential electrolysis at the first wave (-0.8 V) yields this compound with 58% Faradaic efficiency.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency and Selectivity of Key Synthetic Routes

| Method | Catalyst | Yield (%) | Selectivity (Tetrahydro vs. Hexahydro) |

|---|---|---|---|

| Co-Catalyzed Cycloaddition | CpCo(CO)₂ | 68 | 9:1 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 85 | Fully selective |

| Rh-Catalyzed Hydrogenation | [Rh(COD)Cl]₂ | 64 | 7:3 |

| Electrochemical Reduction | None | 58 | 6:4 |

The Suzuki-Miyaura coupling exhibits superior selectivity by constructing the tetrahydro ring prior to bipyridine formation. In contrast, hydrogenation methods require precise control to avoid over-reduction.

Mechanistic Considerations

Cycloaddition Pathways

In cobalt-catalyzed cycloadditions, the mechanism proceeds through metallacyclopentadiene intermediates. Coordination of two alkyne units forms a cobaltacycle, which undergoes nitrile insertion to yield the bipyridine product. Enyne substrates direct saturation into the cyclic moiety via conjugated dihydro intermediates.

Hydrogenation Selectivity

DFT calculations reveal that the first hydrogenation step of 2,2'-bipyridine occurs preferentially at the 3,4-positions due to reduced aromatic stabilization energy (ASE) at these sites. Subsequent hydrogenation is thermodynamically disfavored, enabling partial saturation under kinetic control.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form bipyridinium salts, which are useful in redox flow batteries . Reduction reactions can convert the compound into different tetrahydropyridine derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of 2,3,4,5-Tetrahydro-2,2’-bipyridine include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of 2,3,4,5-Tetrahydro-2,2’-bipyridine include bipyridinium salts, tetrahydropyridine derivatives, and various substituted bipyridines. These products have significant applications in fields like electrochemistry and materials science .

Scientific Research Applications

2,3,4,5-Tetrahydro-2,2’-bipyridine has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry, where it forms complexes with metal ions . These complexes are valuable in catalysis and material science. In biology, the compound’s derivatives are studied for their potential as therapeutic agents, particularly in targeting nicotinic acetylcholine receptors . In medicine, bipyridine derivatives are explored for their potential use in treating cognitive and memory deficits . Additionally, the compound’s electrochemical properties make it useful in the development of redox flow batteries .

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-2,2’-bipyridine involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and causing depolarization of neurons . This interaction leads to the release of neurotransmitters like dopamine and norepinephrine, which play a role in various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

- 2,2'-Bipyridine (bpy): The fully aromatic parent compound exhibits strong π-accepting and σ-donating capabilities. Its planar geometry facilitates stable coordination with transition metals.

- Phosphinine Derivatives: Replacing one pyridine unit in bpy with a π-accepting phosphinine (e.g., 2-(2'-pyridyl)-4,6-diphenylphosphinine) introduces a "soft" phosphorus atom, enhancing π-backbonding with metals. The tetrahydro-bipyridine lacks this soft donor character but may offer improved steric tunability .

- Tetrahydro-2,2'-biquinoline: Fully hydrogenated analogs, such as tetrahydro-biquinolines, demonstrate superior catalytic performance in allylic oxidations (91% yield, 90% ee), likely due to enhanced steric shielding and electronic modulation compared to non-hydrogenated bpy ligands .

Catalytic Performance

Comparative studies in cyclohexene oxidation highlight significant differences:

| Compound | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|

| 2,2'-Bipyridine | Moderate | Low to moderate | |

| Tetrahydro-2,2'-biquinoline | 91 | 90 |

The tetrahydro-biquinoline’s performance exceeds conventional bpy ligands, suggesting that hydrogenation improves both reactivity and stereoselectivity in oxidation reactions.

Coordination Chemistry

Mononuclear complexes of 2,3,4,5-Tetrahydro-2,2'-bipyridine exhibit M–N bond lengths (1.95–2.10 Å) comparable to those of other mixed-ligand systems (e.g., bpy/carboxylato derivatives), indicating similar coordination strengths . However, steric effects from the tetrahydro moiety may influence metal center accessibility, as seen in helical chain structures of related dimethyl-bpy complexes .

Polarity and Solubility

This may enhance solubility in nonpolar solvents, broadening applicability in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.